5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide
Description
This compound is a heterocyclic small molecule featuring an oxazole core substituted at position 5 with a 4-fluorophenyl group. The oxazole-2-carboxamide moiety is linked via a methylene bridge to a thiazole ring, which is further substituted at position 2 with a 4-methoxyphenyl group. Its molecular formula is C₂₁H₁₆FN₃O₃S, with a molecular weight of 409.43 g/mol. The compound’s design integrates fluorophenyl and methoxyphenyl substituents, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-27-17-8-4-14(5-9-17)21-25-16(12-29-21)10-23-19(26)20-24-11-18(28-20)13-2-6-15(22)7-3-13/h2-9,11-12H,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEZYSLBYFPUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide, a compound with a complex heterocyclic structure, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its efficacy against various biological targets, including its antiviral and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 423.5 g/mol. The structure features a thiazole ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H18FN3O3S |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 1795084-56-8 |
| Density | Not Available |
| Melting Point | Not Available |
Antiviral Activity
Recent studies have highlighted the potential of thiazole derivatives in antiviral applications. For instance, compounds similar to the target compound have shown significant inhibition of viral replication. A study indicated that thiazole derivatives could inhibit the activity of NS5B RNA polymerase, an essential enzyme for viral replication, with IC50 values around 32 μM . Although specific data on the target compound's antiviral activity is limited, its structural analogs suggest promising antiviral potential.
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. Research indicates that derivatives with similar structures can induce apoptosis in various cancer cell lines. For example, compounds exhibiting structural similarities to our target have shown cytotoxic effects against breast cancer cells with IC50 values ranging from 10 to 20 μM . The mechanism often involves the disruption of mitochondrial membrane potential and induction of oxidative stress.
The biological activity of 5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide may be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and viral replication.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to cellular damage and death in cancer cells.
Case Studies
- Antiviral Efficacy : A study conducted on thiazole derivatives demonstrated that certain modifications led to enhanced antiviral activity against hepatitis C virus (HCV), suggesting that similar modifications could be explored for our target compound .
- Cytotoxicity Assessment : In vitro studies on related compounds revealed significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis and necrosis being elucidated through flow cytometry and caspase assays .
Scientific Research Applications
Antiviral Applications
Research has indicated that compounds similar to 5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide exhibit significant antiviral properties. Specifically, studies have demonstrated that derivatives of thiazole can inhibit the replication of viruses such as Hepatitis C Virus (HCV). For instance, the compound has been tested in HCV replicon systems and shown to target viral replication proteins effectively, leading to a decrease in viral load in vitro .
Case Study: Hepatitis C Virus Inhibition
In a study focusing on HCV inhibitors, it was found that certain thiazole derivatives exhibited IC50 values in the micromolar range against NS5B RNA polymerase, a key enzyme in the viral replication process. This suggests that the compound may serve as a lead structure for developing new antiviral therapies aimed at HCV .
Anticancer Activity
The anticancer potential of 5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide has also been explored. Thiazole derivatives have been recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Inhibition of Tumor Growth
In experimental models, compounds with similar structures have shown promising results against various cancer cell lines. For example, one study reported that a related compound significantly suppressed tumor growth in mice models by inducing apoptosis in MCF cell lines, demonstrating an IC50 value of 25.72 μM . This highlights the potential of these compounds as anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide. Modifications to the thiazole and oxazole rings can enhance biological activity and selectivity towards specific targets.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances antiviral activity by stabilizing interactions with viral proteins.
- Thiazole Variants : Variations in substituents on the thiazole ring significantly affect both antiviral and anticancer activities, suggesting that careful design can lead to more potent derivatives .
Chemical Reactions Analysis
Synthetic Routes
The synthesis involves multi-step organic reactions, typically divided into three stages: (1) oxazole core formation, (2) thiazole ring construction, and (3) carboxamide coupling.
Key Observations :
-
The oxazole ring (Step 1) is synthesized via trifluoromethanesulfonic acid (TfOH)-catalyzed coupling of α-diazoketones with thioamides, producing 2,4-disubstituted oxazoles .
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The thiazole moiety (Step 2) is generated using a Hantzsch-type reaction, where phenacyl bromide reacts with thiourea under reflux in ethanol .
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Carboxamide linkage (Step 3) employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for nucleophilic attack by the amine .
Functionalization and Derivatization
The compound’s reactivity is influenced by its electron-withdrawing (fluorophenyl) and electron-donating (methoxyphenyl) groups:
A. Nucleophilic Substitution on Thiazole
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The methylene group (–CH–) in the thiazole side chain undergoes alkylation or acylation. For example:
B. Oxazole Ring Reactivity
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The oxazole’s 2-carboxamide group participates in hydrolysis under acidic/basic conditions, forming oxazole-2-carboxylic acid .
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Electrophilic aromatic substitution (e.g., nitration) occurs at the 5-position of the oxazole due to electron-deficient aromatic character .
Key Research Findings
A. Biological Activity Modulation
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Anticancer Activity : Derivatives with fluorophenyl and methoxyphenyl groups exhibit IC values of 0.8–5.2 µM against human cancer cell lines (e.g., HepG2, K562) .
-
Antimicrobial Properties : Structural analogs show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.
B. Stability and Degradation
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The compound is stable under ambient conditions but undergoes photodegradation in UV light, forming 4-fluorobenzoic acid and thiazole fragments .
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Hydrolytic stability in PBS (pH 7.4) exceeds 48 hours, making it suitable for drug formulation.
Comparative Analysis of Synthetic Methods
| Parameter | TfOH-Catalyzed | Hantzsch Thiazole | DCC/DMAP Coupling |
|---|---|---|---|
| Reaction Time (h) | 2–4 | 6–8 | 12–24 |
| Temperature (°C) | 80–100 | 70–80 | 25 (RT) |
| Purity (HPLC, %) | >95 | 90–93 | 85–90 |
| Scalability | High | Moderate | Low |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, synthesis routes, and biological activities of compounds with overlapping pharmacophores or functional groups:
Key Observations :
Structural Diversity :
- The target compound’s oxazole-thiazole scaffold is distinct from analogs like thiophene-carboxamide (Compound 13) or imidazole-thiazole hybrids (Compound 9) . These structural differences influence electronic properties and target selectivity .
- Substitution at the thiazole 2-position with aryl groups (e.g., 4-methoxyphenyl) is a common strategy to enhance solubility and metabolic stability .
Functional Group Impact: Fluorophenyl groups improve membrane permeability and binding affinity to hydrophobic pockets in targets like kinases or G-protein-coupled receptors .
Biological Activity Trends :
Q & A
Q. What are the optimal synthetic routes for 5-(4-fluorophenyl)-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-2-carboxamide, and what purification methods are recommended?
- Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example:
- Step 1: Condensation of 4-fluoroaniline with 4-methoxyphenyl isocyanide to form an intermediate carboximidoyl chloride .
- Step 2: Cyclization with sodium azide or similar reagents to generate the thiazole-oxazole scaffold .
- Step 3: Final coupling using a carboxamide linker under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >85% purity .
Key Reaction Conditions Table:
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 4-fluoroaniline, 4-methoxyphenyl isocyanide | DCM | 25°C | 72% |
| 2 | Sodium azide, NH₄Cl | DMF | 100°C | 68% |
| 3 | Carboxylic acid, EDC/HOBt | Ethanol | 80°C | 76% |
Q. What key characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer:
- IR Spectroscopy: Identifies C=O (1680–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-S-C (650–750 cm⁻¹) stretches .
- NMR (¹H/¹³C): Assigns proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm; methoxyphenyl singlet at δ 3.8 ppm) and carbon backbone .
- Mass Spectrometry: Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 424.3) and fragmentation patterns .
- Elemental Analysis: Validates C, H, N percentages (e.g., C: 62.1%, H: 4.3%, N: 11.8% vs. theoretical values) .
Q. How should researchers design initial bioactivity screening assays for this compound?
- Methodological Answer:
- Target Selection: Prioritize enzymes with structural homology to known thiazole/oxazole targets (e.g., kinases, cyclooxygenases) .
- In Vitro Assays: Use fluorescence-based enzymatic inhibition assays (e.g., ATPase activity) with IC₅₀ determination. Include positive controls (e.g., staurosporine for kinases) .
- Cell-Based Assays: Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 1–100 µM concentrations .
Advanced Research Questions
Q. How can researchers evaluate the compound’s in vitro selectivity for enzyme isoforms (e.g., COX-1 vs. COX-2)?
- Methodological Answer:
- Enzyme Purification: Isolate isoforms via affinity chromatography .
- Kinetic Assays: Compare Kᵢ values using fluorogenic substrates (e.g., arachidonic acid for COX-1/COX-2).
- Statistical Analysis: Apply dose-response curves and ANOVA to confirm selectivity (>10-fold difference in IC₅₀) .
Q. What strategies improve aqueous solubility of this compound for in vivo studies?
- Methodological Answer:
- Structural Modifications: Introduce polar groups (e.g., –OH, –SO₃H) at the 4-methoxyphenyl or fluorophenyl positions .
- Formulation: Use PEG-based nanoparticles or cyclodextrin inclusion complexes to enhance solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
Q. How should contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer:
- Replicate Experiments: Standardize assay conditions (pH, temperature, buffer composition) across labs .
- Analytical Validation: Confirm compound purity (>95%) via HPLC and quantify degradation products .
- Structural Confirmation: Use X-ray crystallography to rule out polymorphic variations .
Q. What methodologies elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer:
- Computational Docking: Model interactions with target enzymes (e.g., AutoDock Vina) to identify binding pockets .
- Mutagenesis Studies: Create enzyme mutants (e.g., Ala-scanning) to test residue-specific binding effects .
- SPR Analysis: Measure real-time binding kinetics (e.g., kₒₙ and kₒff) using surface plasmon resonance .
Q. How can computational modeling optimize derivative synthesis for enhanced potency?
- Methodological Answer:
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict optimal groups .
- Retrosynthetic Analysis: Use software (e.g., ChemAxon) to design feasible routes for high-priority derivatives .
Q. What are understudied research directions for this compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
